N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with ethyl hydrazinecarboxylate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced amines, and substituted pyrazoles .
Scientific Research Applications
N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-cyclobutyl-1-ethyl-1H-pyrazol-3-amine: Similar structure but with a different position of the amino group.
N-cyclobutyl-1-methyl-1H-pyrazol-4-amine: Similar structure but with a different alkyl group.
N-cyclopropyl-1-ethyl-1H-pyrazol-4-amine: Similar structure but with a different cycloalkyl group.
Uniqueness
N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine is unique due to its specific cyclobutyl and ethyl substituents, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-cyclobutyl-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-2-12-7-9(6-10-12)11-8-4-3-5-8/h6-8,11H,2-5H2,1H3 |
InChI Key |
VWAQKLSXRLFPFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC2CCC2 |
Origin of Product |
United States |
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